Trifluoromethylpyrimidine represents a privileged scaffold in medicinal chemistry, often serving as a key component in the design and development of biologically active molecules. [, , , , , , , ] This heterocyclic structure consists of a pyrimidine ring substituted with a trifluoromethyl group. The presence of the trifluoromethyl group significantly influences the molecule's physicochemical properties, enhancing its lipophilicity, metabolic stability, and binding affinity to target proteins. [, ]
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline is an organic compound classified as a trifluoromethyl pyrimidine derivative. Characterized by a trifluoromethyl group attached to a pyrimidine ring, this compound is further linked to an aniline moiety through an ether linkage. The presence of the trifluoromethyl group imparts unique chemical properties, making it of significant interest in various scientific fields, including medicinal chemistry and agrochemicals .
The synthesis of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline typically involves several steps. A common approach begins with the preparation of a trifluoromethyl pyrimidine intermediate. This intermediate is then reacted with an appropriate aniline derivative under controlled conditions.
In industrial settings, similar synthetic routes are adapted for larger scale production, utilizing automated reactors and continuous flow systems to enhance yield and minimize by-products .
The molecular formula for 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline is , with a molecular weight of approximately 255.20 g/mol.
C1=CC(=CC=C1N)OC2=NC=CC(=N2)C(F)(F)F
ZQRVRZOKYHSJDM-UHFFFAOYSA-N
The structural characteristics impart specific reactivity and interaction capabilities with biological targets, enhancing its utility in various applications .
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline can undergo several types of chemical reactions:
These reactions expand its potential applications in synthetic organic chemistry.
The mechanism of action for 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline involves its interaction with specific biological macromolecules. The trifluoromethyl group enhances the compound's ability to bind to various targets, leading to diverse biological effects, including potential antifungal and anticancer activities.
The exact pathways and molecular targets may vary based on the specific application context, but the compound has been investigated for its role in inhibiting certain enzymes involved in critical cellular processes .
These properties make it suitable for various applications in research and industry .
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline has numerous applications across different scientific fields:
The synthesis of 3-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}aniline (CAS 1216999-17-5) follows a convergent route involving sequential nucleophilic aromatic substitutions and reduction steps. The primary pathway begins with the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine and 3-aminophenol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents such as DMF or acetonitrile. This facilitates the nucleophilic displacement of chlorine to form the ether linkage, yielding the intermediate 3-((4-(trifluoromethyl)pyrimidin-2-yl)oxy)aniline precursor [2]. Subsequent catalytic hydrogenation using Pd/C or transfer hydrogenation agents converts any nitro-protected intermediates to the final aniline derivative. Alternative routes employ Ullmann-type coupling with copper catalysts for oxygen-aryl bond formation, though yields are typically lower (≤65%) compared to nucleophilic substitution (≥85%) [1] [7].
Table 1: Synthetic Routes for Key Intermediates
Intermediate | Reaction Conditions | Yield (%) | Key Characteristics |
---|---|---|---|
2-chloro-4-(trifluoromethyl)pyrimidine | Commercial feedstock | - | Reactive Cl site for nucleophilic substitution |
3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)nitrobenzene | K₂CO₃, DMF, 80°C, 12h | 85–92 | Requires nitro-reduction step |
3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)aniline | Pd/C, H₂, EtOH, 24h or NH₄Cl/Fe⁰ | 78–88 | Final product; CAS 1216999-17-5 |
Structural diversification of this aniline focuses on leveraging its amine group for hybridization with pharmacologically active scaffolds. The compound serves as a precursor for urea-linked hybrids, where reaction with aromatic isocyanates (e.g., 4-chlorophenyl isocyanate) yields diaryl ureas mimicking sorafenib’s pharmacophore. These hybrids exploit the hydrogen-bonding capability of the urea carbonyl (acceptor) and NH groups (donors), enhancing target affinity. As demonstrated in BRAF kinase inhibitors, the pyrimidine nitrogen forms critical hydrogen bonds with residues like CYS532 in the ATP-binding pocket [3] [4]. The trifluoromethyl group augments bioactivity through enhanced membrane permeability and metabolic stability. Crystal structures confirm the planarity of the pyrimidine-aniline ether linkage (torsion angle <10°), facilitating π-stacking in protein binding sites [4].
Critical optimizations focus on the nitro-reduction step and ether coupling:
Table 2: Optimization of Key Reaction Parameters
Parameter | Unoptimized Condition | Optimized Condition | Impact on Yield/Purity |
---|---|---|---|
Etherification solvent | DMSO | Anhydrous DMF | Yield ↑ 70% → 92% |
Catalyst loading (Pd/C) | 1 wt% | 5–10 wt% | Reaction time ↓ 24h → 6h |
Hydrogen pressure | 1 atm | 3–5 atm | Conversion ↑ 82% → 98% |
Temperature (coupling) | 100°C | 80°C | Purity ↑ 88% → 96% (HPLC) |
Final purification employs orthogonal chromatography (silica gel → reverse-phase HPLC) to achieve ≥97% purity. Silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) removes non-polar impurities, while HPLC (C18 column, acetonitrile/water + 0.1% TFA) separates polar byproducts like regioisomeric ethers [2] [7]. Characterization leverages:
Table 3: Characterization Data for 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline
Technique | Key Findings | Significance |
---|---|---|
HRMS (ESI+) | [M+H]⁺ = 256.06923 (calc. 256.06923) | Confirms molecular formula C₁₁H₈F₃N₃O |
¹H NMR (400 MHz, DMSO) | δ 8.82 (d, J=5.2 Hz, 1H), 7.25 (t, J=8.1 Hz, 1H), 6.60–6.55 (m, 3H), 5.20 (s, 2H) | Assigns aromatic/aniline protons |
¹⁹F NMR (376 MHz) | δ -63.5 (s, 3F) | Verifies intact CF₃ group |
HPLC-UV (254 nm) | tᵣ = 6.72 min; peak area 99.1% | Quantifies purity; detects no isomers |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: